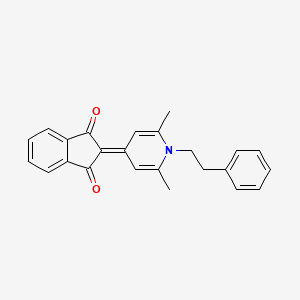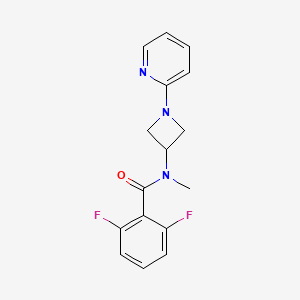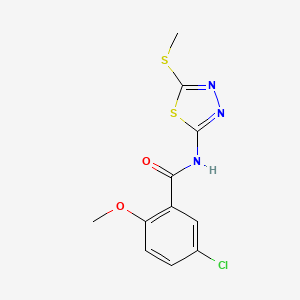
2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)-1H-indene-1,3(2H)-dione, commonly known as DMPPI, is a chemical compound that has gained significant attention in the field of medicinal chemistry. DMPPI belongs to the class of pyridine derivatives and is known for its potential therapeutic applications due to its unique chemical structure.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound is synthesized by reactions involving various reagents and conditions, demonstrating its chemical versatility and potential applications in material science and organic chemistry. For instance, a compound with a similar structure was synthesized by reacting 3,5-dimethyl-1-phenyl-pyrazole-4-carbaldehyde and indane-1,3-dione in ethanol in the presence of pyridine, indicating a methodology that could potentially apply to the synthesis of 2-(2,6-Dimethyl-1-Phenethylpyridin-4(1H)-Ylidene)-1H-Indene-1,3(2H)-Dione (Asiri & Khan, 2011).
Tautomeric and Structural Studies
- Some compounds closely related to the chemical demonstrate interesting tautomeric behaviors and structural properties. For example, adducts of dimedone and phenalen-1,3-dione with pyridine carboxaldehyde exhibit different tautomeric structures in solid state and solution, which may be relevant for the tautomeric study of the compound (Sigalov et al., 2011).
Fluorescent and Photonic Properties
- Derivatives structurally similar to 2-(2,6-Dimethyl-1-Phenethylpyridin-4(1H)-Ylidene)-1H-Indene-1,3(2H)-Dione demonstrate significant photonic and fluorescent properties, making them potential candidates for use in Organic Light-Emitting Diodes (OLEDs) and other photonic devices. Such properties are indicative of the compound's potential application in the development of novel materials for electronic and photonic technology (Lei et al., 2016).
Catalytic Applications
- Compounds with a core structure of 1H-indene-1,3(2H)-dione are used in catalytic processes to produce a variety of derivatives, indicating potential catalytic applications of 2-(2,6-Dimethyl-1-Phenethylpyridin-4(1H)-Ylidene)-1H-Indene-1,3(2H)-Dione in synthetic organic chemistry (Ghashang et al., 2017).
Spectroscopic and Electrochemical Properties
- The push-pull chromophores structurally related to the compound demonstrate interesting spectroscopic and electrochemical properties, relevant for the development of materials with specific electronic or photonic functionalities. Such insights could guide the exploration of the electronic and photonic applications of 2-(2,6-Dimethyl-1-Phenethylpyridin-4(1H)-Ylidene)-1H-Indene-1,3(2H)-Dione (Bogdanov et al., 2019).
Ultrasound-Assisted Synthesis
- The ultrasound-assisted synthesis method could be relevant for the compound, considering similar structures have been synthesized using this method. This indicates potential for efficient and green synthetic routes for the compound (Ghahremanzadeh et al., 2011).
Propiedades
IUPAC Name |
2-[2,6-dimethyl-1-(2-phenylethyl)pyridin-4-ylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2/c1-16-14-19(22-23(26)20-10-6-7-11-21(20)24(22)27)15-17(2)25(16)13-12-18-8-4-3-5-9-18/h3-11,14-15H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVWDTZRSZFXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)C3=CC=CC=C3C2=O)C=C(N1CCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)-1H-indene-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2567357.png)
![4-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2567358.png)
![N-(1-cyanocyclopentyl)-2-(3-{[(pyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B2567359.png)

![2-[[3-(4-acetamidophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2567365.png)


![(2,6-difluorophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2567368.png)
![Ethyl 4-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B2567369.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-oxo-4-phenylbutanamide](/img/structure/B2567374.png)
![N-[1-(thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2567375.png)

